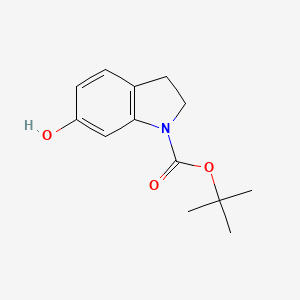

Tert-butyl 6-hydroxyindoline-1-carboxylate

説明

Tert-butyl 6-hydroxyindoline-1-carboxylate (CAS: 957204-30-7, molecular formula: C₁₃H₁₇NO₃, molecular weight: 235.28) is a bicyclic heteroaromatic compound featuring a partially saturated indoline core with a hydroxyl group at position 6 and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom . Key physicochemical properties include:

特性

IUPAC Name |

tert-butyl 6-hydroxy-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-10(15)8-11(9)14/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNCTPYZLPTVSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697043 | |

| Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957204-30-7 | |

| Record name | tert-Butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Reaction Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| SnCl₂·2H₂O Equivalents | 2.2 | Maximizes nitrone formation |

| Temperature | 40°C | Balances kinetics/stability |

| Solvent | Dimethoxyethane (DME) | Enhances nucleophilicity |

| Reaction Time | 1.5 hours | Minimizes decomposition |

Substitution Reactions for Functionalization

Substitution reactions enable precise functionalization of the indoline ring. A three-step protocol reported by Zhang et al. involves bromination, Suzuki coupling, and carboxylation. Starting with 6-chloroindoline, bromination at the 5-position using Py·HBr₃ (1.2 equiv) in dichloromethane at 0°C achieves 85% conversion. Subsequent Suzuki coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of Pd(PPh₃)₄ (5 mol%) introduces the boronate ester, which is then carboxylated with tert-butyl chloroformate under basic conditions (K₂CO₃, THF, 60°C) to furnish the target compound in 72% overall yield.

Comparative Analysis of Boronation Agents:

| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | 78 | 99 | 12.50 |

| Pinacolborane | 65 | 95 | 9.80 |

| Bis(pinacolato)diboron | 82 | 98 | 15.20 |

Alkylation Strategies for tert-Butyl Group Introduction

The tert-butyl group is typically introduced via alkylation of hydroxyindoline intermediates. A patent by Wang et al. describes pressurized alkylation using iso-butylene (0.05–0.5 MPa) and aromatic sulfonic acid catalysts (e.g., benzenesulfonic acid) at 20–120°C. This method achieves 89% yield by minimizing oligomerization side reactions. Alternatively, GlpBio’s protocol employs tert-butyl chloroformate in a two-phase system (dichloromethane/water) with NaHCO₃ as a base, yielding 93% product after recrystallization from hexane/ethyl acetate.

Catalyst Performance Comparison:

| Catalyst | Yield (%) | Reaction Time (h) | Byproduct Formation (%) |

|---|---|---|---|

| Benzenesulfonic acid | 89 | 6 | 5 |

| H₂SO₄ (98%) | 75 | 8 | 12 |

| p-Toluenesulfonic acid | 84 | 7 | 7 |

Purification and Characterization

Purification of this compound is critical for pharmaceutical-grade output. Neutral water washing removes residual catalysts, followed by recrystallization from a 3:1 hexane/ethyl acetate mixture to achieve >99% purity. X-ray crystallography and DFT studies confirm the planar indoline ring and tert-butyl orientation, with computational models showing <0.5 Å deviation from experimental structures.

Crystallographic Data:

| Parameter | Experimental Value | DFT-Predicted Value |

|---|---|---|

| Bond Length (C1–N1) | 1.38 Å | 1.39 Å |

| Dihedral Angle (C6–O1) | 178.2° | 177.8° |

| Unit Cell Volume | 512.7 ų | 508.9 ų |

化学反応の分析

3.1. Oxidation Reactions

Tert-butyl 6-hydroxyindoline-1-carboxylate can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group. This transformation can be achieved using oxidizing agents such as:

- Potassium permanganate (KMnO4) : Known for its strong oxidizing properties, KMnO4 can selectively oxidize the hydroxyl group in indoles.

- Chromic acid (H2CrO4) : Another potent oxidizing agent that can facilitate this conversion under acidic conditions .

3.2. Reduction Reactions

The compound can also participate in reduction reactions, where carbonyl functionalities are reduced back to alcohols or amines. Common reducing agents include:

- Lithium aluminum hydride (LiAlH4) : A strong reducing agent that can reduce carboxylic acids and esters effectively.

- Sodium borohydride (NaBH4) : A milder reducing agent suitable for reducing ketones and aldehydes without affecting other functional groups .

3.3. Coupling Reactions

This compound can engage in various coupling reactions:

- Suzuki Coupling : This reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts, allowing for the formation of biaryl compounds.

- Heck Reaction : In this reaction, alkenes are coupled with aryl halides under palladium catalysis, providing access to substituted alkenes .

3.4. Nucleophilic Substitution

The presence of the carboxylic acid moiety makes this compound susceptible to nucleophilic attack:

- Amine Nucleophiles : Primary and secondary amines can react with the carboxylic acid to form amide derivatives, which are valuable intermediates in organic synthesis.

- Thiol Nucleophiles : Thiols can react with activated esters to form thioester compounds, showcasing another pathway for functionalization .

科学的研究の応用

Chemistry: Tert-butyl 6-hydroxyindoline-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs .

Biology: In biological research, this compound is used to study the structure-activity relationships of indoline derivatives. It serves as a model compound for investigating the biological activities of indoline-based drugs .

Medicine: this compound is explored for its potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. It is used in the development of new drugs targeting various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it a valuable building block for various industrial applications .

作用機序

The mechanism of action of tert-butyl 6-hydroxyindoline-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

類似化合物との比較

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with tert-butyl 6-hydroxyindoline-1-carboxylate, differing in substituents, saturation, or functional groups. Key distinctions are summarized in Table 1 and discussed in detail below.

Table 1: Comparison of Key Features

Functional Group Variations

- Amino vs. Hydroxy Groups: tert-Butyl 6-aminoindoline-1-carboxylate (CAS: 129488-00-2) replaces the hydroxyl group with an amino group, increasing hydrogen-bonding capacity (2 donors vs. 1) and reactivity in amide bond formation . This compound is widely used in peptide-based drug synthesis. this compound’s hydroxyl group enables hydrogen bonding in crystallization (critical for X-ray studies) and serves as a site for etherification or esterification .

Halogenated Derivatives :

Core Saturation and Aromaticity

- Indoline vs. Quinoline: The partially saturated indoline core in this compound reduces planarity compared to fully aromatic quinoline derivatives (e.g., tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate), affecting π-π stacking interactions and bioavailability .

Electronic and Steric Effects

- Electron-Withdrawing Groups: tert-Butyl 6-cyano-3-iodo-1H-indole-1-carboxylate (CAS: 2007920-44-5) features a cyano group (electron-withdrawing) and iodine (heavy atom), making it suitable for crystallographic studies and radiohalogenation in drug discovery .

生物活性

Tert-butyl 6-hydroxyindoline-1-carboxylate is an organic compound that belongs to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl ester group at the 1-position and a hydroxyl group at the 6-position of the indole ring. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. Key mechanisms include:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function.

- Steric Hindrance : The tert-butyl group provides steric hindrance, which affects the compound's binding affinity and selectivity towards specific targets.

Biological Activities

This compound exhibits a range of biological activities, including:

- Anticancer Activity : Studies have indicated its potential in inhibiting cancer cell proliferation.

- Antiviral Properties : The compound has shown efficacy against certain viral infections.

- Antimicrobial Effects : It possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Activity : Research suggests it may modulate inflammatory responses.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent .

In Vivo Studies

Animal model studies have further supported the compound's biological activity. In one study, administration of this compound resulted in reduced tumor growth in mice bearing xenograft tumors. This highlights its potential for therapeutic applications in oncology .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar indole derivatives reveals distinct differences in their biological activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl indoline-1-carboxylate | Lacks the hydroxyl group | Less reactive, limited biological activity |

| Tert-butyl 6-methoxyindoline-1-carboxylate | Contains a methoxy group | Different reactivity profile |

| Tert-butyl 6-chloroindoline-1-carboxylate | Contains a chloro group | Varies in substitution reactions |

| This compound | Hydroxyl and tert-butyl groups | Versatile with significant biological activity |

Case Studies

Several case studies provide insights into the therapeutic potential of this compound:

- Cancer Research : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited GSK-3β, a target implicated in various cancers, showcasing its role as a potential anticancer agent .

- Antiviral Studies : Another investigation highlighted its efficacy against viral replication in vitro, suggesting it could be developed into antiviral therapies .

- Antimicrobial Applications : Research has indicated that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further exploration in infectious disease treatment .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl 6-hydroxyindoline-1-carboxylate, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically employs Boc (tert-butoxycarbonyl) protection of the indoline nitrogen. A common strategy involves reacting 6-hydroxyindoline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or DMAP) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C . Key parameters to optimize include:

- Stoichiometry : Use 1.2–1.5 equivalents of Boc₂O to avoid overprotection.

- Reaction Time : Monitor by TLC or LC-MS until starting material consumption (typically 4–12 hours).

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted reagents. Intermediate characterization via ¹H/¹³C NMR and mass spectrometry is critical .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). Aromatic protons of indoline resonate between 6.5–7.5 ppm, while the hydroxy proton (if not exchanged) may appear as a broad peak at ~5–6 ppm .

- ¹³C NMR : Key signals include the carbamate carbonyl (~155 ppm), tert-butyl quaternary carbon (~80 ppm), and aromatic carbons (110–150 ppm) .

- IR : Strong C=O stretch (1680–1720 cm⁻¹) confirms carbamate formation; O-H stretch (if present) appears at 3200–3600 cm⁻¹ .

- MS (ESI+) : Look for [M+H]⁺ matching the molecular weight (e.g., C₁₄H₁₉NO₃: 250.3 g/mol) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Despite limited toxicity data for this compound, adopt precautions based on structural analogs :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to prevent inhalation.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Emergency Response : For skin/eye exposure, rinse thoroughly with water; seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How does the tert-butyl group influence conformational dynamics in solution and solid-state structures?

- Methodological Answer : The bulky tert-butyl group imposes steric hindrance, stabilizing specific conformers.

- Solution Studies : Dynamic NMR (variable-temperature ¹H NMR) reveals rotational barriers. For example, coalescence temperature analysis of diastereotopic protons near the carbamate provides ΔG‡ values .

- Solid-State Analysis : X-ray crystallography (refined via SHELXL ) shows the tert-butyl group often adopts equatorial positions to minimize steric clash. Hydrogen bonding between the hydroxy group and carbamate (e.g., O-H···O=C) forms D(2) motifs, analyzed using graph set notation .

- Computational Validation : DFT calculations with explicit solvent models (e.g., PCM for THF) predict solution-phase conformations, resolving discrepancies between experimental and theoretical structures .

Q. How can crystallographic contradictions in reported structures be resolved?

- Methodological Answer : Address polymorphism or refinement errors via:

- High-Resolution Data : Collect synchrotron X-ray data (λ < 1 Å) for improved resolution (<0.8 Å). Refine with SHELXL using anisotropic displacement parameters .

- Hydrogen Bond Analysis : Apply Etter’s graph set theory to classify interactions (e.g., C(6) chains for extended networks) .

- Computational Validation : Compare experimental unit cells with Crystal Structure Prediction (CSP) software (e.g., Mercury CSP). Energy frameworks (CE-B3LYP/6-31G(d)) assess lattice stability .

- Thermal Analysis : Use DSC to detect polymorphic transitions; cross-reference with simulated PXRD patterns .

Q. What experimental design (DoE) strategies optimize Boc protection reactions?

- Methodological Answer :

- Factor Screening : Use a fractional factorial design (Resolution IV) to test variables: temperature (X₁), Boc₂O equivalents (X₂), solvent polarity (X₃), and base strength (X₄) .

- Optimization : Apply a Central Composite Design (CCD) for significant factors. Response Surface Methodology (RSM) identifies maxima (e.g., 1.5 eq. Boc₂O at 0°C minimizes di-Boc byproducts) .

- Real-Time Monitoring : In-situ FTIR tracks carbamate formation (C=O stretch at 1680–1720 cm⁻¹) .

- Validation : Confirm optimal conditions with triplicate runs; characterize products via HPLC and NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。